2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a pyrazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 3-iodo-1-methyl-1H-pyrazole. This can be achieved through the iodination of 1-methyl-1H-pyrazole using iodine and a suitable oxidizing agent.
Coupling Reaction: The pyrazole derivative is then coupled with 3-hydroxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Thiazolidine Ring Formation: The final step involves the cyclization of the intermediate with thiazolidine-4-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring and pyrazole moiety may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(3-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(3-{[(3-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
The presence of the iodine atom in the pyrazole ring distinguishes 2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid from its analogs. This iodine atom can participate in unique interactions and reactions, potentially leading to different biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
496924-82-4 |
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Molecular Formula |
C15H14IN3O4S |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-[3-(5-iodo-2-methylpyrazole-3-carbonyl)oxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H14IN3O4S/c1-19-11(6-12(16)18-19)15(22)23-9-4-2-3-8(5-9)13-17-10(7-24-13)14(20)21/h2-6,10,13,17H,7H2,1H3,(H,20,21) |
InChI Key |
YJGUVPVWDQFWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C(=O)OC2=CC=CC(=C2)C3NC(CS3)C(=O)O |
Origin of Product |
United States |
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